molecular formula C16H24N4O2S B403570 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 313470-25-6

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B403570
CAS RN: 313470-25-6
M. Wt: 336.5g/mol
InChI Key: HLJDPLLGNYCSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, also known as AHDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This purine derivative has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cellular processes, including DNA synthesis and repair, and protein synthesis. This compound has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, leading to the inhibition of DNA synthesis. Additionally, this compound has been shown to inhibit the activity of ribonucleotide reductase, leading to the inhibition of protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. Moreover, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Furthermore, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several advantages for laboratory experiments, including its high yield and purity, stability, and ease of synthesis. Moreover, this compound has been shown to possess potent biological activities, making it a potential candidate for various applications. However, this compound also has some limitations for laboratory experiments, including its high toxicity and limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione, including its potential applications in drug discovery and development, as well as its use as a tool for studying cellular processes. This compound has been shown to possess potent biological activities, making it a potential candidate for drug discovery and development. Moreover, this compound can be used as a tool for studying cellular processes, including DNA synthesis and repair, and protein synthesis. Furthermore, future research can focus on developing new methods for synthesizing this compound with improved yield and purity, as well as investigating its potential applications in other fields, such as nanotechnology and materials science.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. This compound has been shown to possess potent biological activities, making it a potential candidate for drug discovery and development, as well as a tool for studying cellular processes. Future research can focus on developing new methods for synthesizing this compound with improved yield and purity, as well as investigating its potential applications in other fields.

Synthesis Methods

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has been synthesized using various methods, including the reaction of 7-allyl-8-bromo-3-methylxanthine with heptylthiol in the presence of potassium hydroxide and dimethylformamide. Another method involves the reaction of 7-allyl-3-methylxanthine with heptylthiol in the presence of potassium carbonate and dimethylformamide. The product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

7-Allyl-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the significant applications of this compound is its use as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, this compound has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

8-heptylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-4-6-7-8-9-11-23-16-17-13-12(20(16)10-5-2)14(21)18-15(22)19(13)3/h5H,2,4,6-11H2,1,3H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJDPLLGNYCSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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